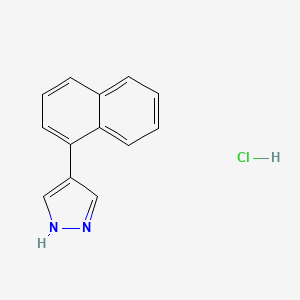

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride is a chemical compound that features a naphthalene ring fused to a pyrazole ring, with a hydrochloride group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives. One common method includes the cyclization of naphthalene-1-carbaldehyde with hydrazine hydrate in the presence of a suitable acid catalyst to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the pyrazole ring into a dihydropyrazole derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Naphthalene-1,4-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride, exhibit significant anticancer properties. A study indicated that pyrazole compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives of pyrazole have been shown to affect signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory Effects

this compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Agricultural Applications

Fungicidal Activity

The compound has shown promising results as a fungicide. Studies indicate that pyrazole derivatives can effectively combat fungal pathogens such as Botrytis cinerea, which affects various crops. Molecular docking studies have provided insights into the binding interactions between these compounds and fungal targets, enhancing their efficacy as agricultural protectants .

Insecticidal Properties

In addition to fungicidal properties, pyrazole derivatives are being explored for their insecticidal potential. The structural attributes of these compounds allow them to interfere with the nervous system of pests, offering a novel approach to pest control in agriculture .

Material Science

Fluorescent Dyes

this compound has applications in material science, particularly in the development of fluorescent dyes. The naphthalene moiety contributes to its photophysical properties, making it suitable for use in sensors and imaging applications .

Case Studies

Case Study 1: Anticancer Research

A recent study focused on synthesizing a series of pyrazole derivatives, including this compound, which were tested against several cancer cell lines. The results showed that specific substitutions on the pyrazole ring enhanced anticancer activity significantly compared to the parent compound .

Case Study 2: Agricultural Efficacy

In field trials, formulations containing pyrazole derivatives demonstrated effective control over fungal infections in crops, leading to improved yield and quality. The study highlighted the potential of these compounds as eco-friendly alternatives to conventional fungicides .

Wirkmechanismus

The mechanism of action of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

- 4-(naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride

- Naphthalene-1-carboxamide derivatives

Comparison: 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better solubility, and more potent biological activity .

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

4-(Naphthalen-1-yl)-1H-pyrazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure substituted with a naphthalene moiety. The synthesis typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives under acidic conditions. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against a range of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Acinetobacter baumannii

In vitro studies have shown minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against drug-resistant strains, indicating potent antimicrobial efficacy . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it has shown effectiveness in reducing carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like indomethacin .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic activity. It has been tested in various pain models, showing significant pain relief comparable to established analgesics .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC as low as 0.78 μg/mL | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Analgesic | Significant pain relief |

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Study : A study published in PubMed Central reported that derivatives of naphthyl-substituted pyrazoles exhibited potent growth inhibition against Staphylococcus aureus and Acinetobacter baumannii, with a focus on biofilm formation inhibition .

- Anti-inflammatory Research : A comparative study highlighted the compound's efficacy in reducing inflammatory markers in vitro, showing promise for therapeutic applications in inflammatory diseases .

- Pain Management Trials : Preclinical trials demonstrated that the compound effectively alleviated pain in animal models, suggesting potential use in pain management therapies .

Eigenschaften

IUPAC Name |

4-naphthalen-1-yl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11;/h1-9H,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLUWFNIVVRAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CNN=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.